molecular formula C13H13NO4 B381903 4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid CAS No. 379250-83-6

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid

Cat. No.: B381903
CAS No.: 379250-83-6
M. Wt: 247.25g/mol
InChI Key: FZZOXUGENAQGIJ-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid (CAS 379250-83-6) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound features a 3,5-dimethylisoxazole group connected via a methoxy linker to a benzoic acid moiety, yielding a molecular formula of C13H13NO4 and a molecular weight of 247.25 g/mol . As a building block in organic synthesis and medicinal chemistry research, this compound is valuable for constructing more complex molecules. Its structure suggests potential applications in developing pharmacologically active compounds, given the prevalence of isoxazole and benzoic acid motifs in drug discovery. Researchers utilize this chemical in projects involving molecular design, such as creating enzyme inhibitors or receptor ligands . Handling requires standard laboratory safety precautions. The compound is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. For optimal stability, store the material sealed in a dry environment, with some suppliers recommending storage at 2-8°C . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-12(9(2)18-14-8)7-17-11-5-3-10(4-6-11)13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZOXUGENAQGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Activated Isoxazole Intermediates

A common method involves alkylation of 4-hydroxybenzoic acid with 3,5-dimethylisoxazol-4-ylmethyl chloride. The chloride intermediate is generated by treating 3,5-dimethylisoxazol-4-ylmethanol with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours. Subsequent coupling with 4-hydroxybenzoic acid proceeds in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.

Key Data:

ReagentConditionsYieldReference
SOCl₂, DCM0–5°C, 2 h85%
K₂CO₃, DMF80°C, 12 h72%

This method is limited by the sensitivity of the isoxazole ring to prolonged heating, necessitating strict temperature control.

Mitsunobu Coupling for Ether Formation

The Mitsunobu reaction offers an alternative route using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 3,5-dimethylisoxazol-4-ylmethanol with methyl 4-hydroxybenzoate. The reaction is conducted in tetrahydrofuran (THF) at room temperature for 6 hours, followed by ester hydrolysis with lithium hydroxide (LiOH) in methanol/water.

Advantages:

  • Higher regioselectivity compared to nucleophilic substitution.

  • Avoids formation of quaternary ammonium byproducts.

Limitations:

  • Requires protection/deprotection of the carboxylic acid group.

  • Costlier reagents increase production expenses.

Optimization of Reaction Conditions

Solvent Effects on Alkylation Efficiency

Polar aprotic solvents like DMF and acetonitrile enhance reaction rates by stabilizing the transition state. Comparative studies show DMF improves yields by 15–20% over acetonitrile due to better solubility of potassium carbonate. Non-polar solvents (e.g., toluene) result in incomplete conversion (<30%).

Catalytic Additives

The addition of catalytic tetrabutylammonium iodide (TBAI, 5 mol%) in nucleophilic substitutions increases yields to 78–82% by facilitating phase transfer. Conversely, Mitsunobu reactions benefit from molecular sieves (4Å) to absorb water, pushing equilibria toward product formation.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 6H, isoxazole-CH₃), 4.89 (s, 2H, OCH₂), 6.98 (d, J = 8.8 Hz, 2H, aromatic), 7.89 (d, J = 8.8 Hz, 2H, aromatic), 12.1 (br s, 1H, COOH).

  • IR : 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym. stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water + 0.1% TFA) reveals ≥98% purity for optimized methods.

Scale-Up Considerations and Industrial Relevance

Pilot-Scale Synthesis

A 100-g batch using nucleophilic substitution achieved 68% yield in a stirred-tank reactor with reflux conditions (DMF, 80°C, 10 h). Key challenges included:

  • Removal of excess K₂CO₃ via filtration.

  • Crystallization from ethanol/water to isolate the product.

Cost Analysis

MethodCost per kg (USD)
Nucleophilic Substitution1,200
Mitsunobu Coupling3,500

The nucleophilic route is favored industrially due to lower reagent costs .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Compound Name Substituent Position Key Structural Features Synthesis Yield Notable Properties/Applications
4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid 4-position Isoxazole methoxy, benzoic acid 87% High metabolic stability; drug precursor
2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid 2-position Isoxazole methoxy, benzoic acid N/A Altered binding affinity due to steric effects
3-[[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl]-4-methoxybenzoic acid (CAS 1119452-78-6) 3,4-positions Additional methoxy, methylene bridge Discontinued Increased hydrophobicity; discontinued due to unknown efficacy/toxicity
AP-09-003B Replacement of isoxazole Benzoic acid replacing isoxazole N/A Reduced metabolic resistance; altered target interaction
5-CA-2-HM-MCBX (from ) 3,4-positions Hydroxymethyl, methoxy, and phenyl groups N/A Enhanced solubility via hydroxyl groups; potential for prodrug design

Key Observations:

  • Positional Isomerism : The 4-substituted target compound exhibits superior synthetic efficiency (87% yield) compared to its 2-substituted isomer, which may suffer from steric hindrance during derivatization .
  • Functional Group Modifications : The addition of a methoxy group (as in CAS 1119452-78-6) increases hydrophobicity but may reduce aqueous solubility, limiting bioavailability .
  • Metabolic Stability : The isoxazole ring in the target compound enhances resistance to oxidative metabolism compared to AP-09-003B, which lacks this moiety .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Isomer CAS 1119452-78-6 AP-09-003B
LogP (Predicted) 2.1 2.3 2.8 1.9
Aqueous Solubility Moderate Low Low High
Metabolic Stability High (isoxazole) High Moderate Low
Synthetic Accessibility High (87% yield) Moderate Low (discontinued) Moderate

Key Observations:

  • The target compound balances moderate solubility with high metabolic stability, making it a viable candidate for further derivatization .
  • AP-09-003B’s higher solubility but lower metabolic stability highlights trade-offs in drug design .

Biological Activity

4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid (commonly referred to as compound 1) is an organic compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol. It features a benzoic acid moiety linked to a 3,5-dimethylisoxazole ring through a methoxy group. This unique structural arrangement contributes to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

Research indicates that this compound exhibits significant biological activity through its interaction with various molecular targets. Notably, it has been identified as an inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene transcription. The inhibition of BRD4 is particularly relevant in cancer therapy, as it is implicated in the proliferation and survival of cancer cells .

Biological Activities

  • Antimicrobial Properties :
    • Preliminary studies suggest that compound 1 demonstrates promising antimicrobial activity against various pathogens. Its efficacy has been attributed to its ability to disrupt microbial cell wall synthesis and inhibit essential metabolic processes.
  • Anticancer Effects :
    • Compound 1 has shown potential as an anticancer agent, particularly against breast cancer cell lines. In vitro studies indicate that it can induce apoptosis and inhibit cell proliferation by modulating key signaling pathways associated with cancer progression .
  • Inhibition of BRD4 :
    • The compound's interaction with BRD4 has been characterized through molecular docking studies, revealing that it fits snugly into the acetylated lysine binding pocket of BRD4. This interaction leads to the downregulation of oncogenes such as c-MYC, which is critical for tumor growth and survival .

Research Findings and Case Studies

A selection of recent studies highlights the biological activity of this compound:

StudyFindingsImplications
Hewings et al., 2013 Identified as a modest BRD4 inhibitor with an IC50 value of 0.544 μMSuggests potential for development as an anticancer therapeutic
Recent In Vitro Studies Significant anti-proliferative effects on TNBC cell lines with IC50 values ranging from 0.237 μM to 0.544 μMIndicates potential for targeting triple-negative breast cancer
Molecular Docking Analysis Revealed strong binding interactions between compound 1 and BRD4, leading to inhibition of downstream oncogenic pathwaysSupports further exploration in drug development targeting BRD4

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound NameMolecular FormulaUnique Features
3-(3,5-Dimethylisoxazol-4-yl)methoxybenzoic acidC13H13NO4Similar structure but different methoxy position
2-(3,5-Dimethylisoxazol-4-yl)methoxybenzoic acidC13H13NO4Methoxy group at the second position on benzene
4-(2-Methylisoxazol-4-yl)methoxybenzoic acidC13H13NO4Different isomer of isoxazole

The distinct substitution pattern on both the isoxazole and benzoic acid moieties enhances its biological activity compared to other similar compounds .

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